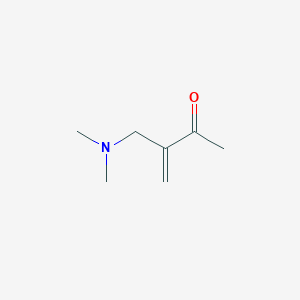

3-((Dimethylamino)methyl)but-3-EN-2-one

Description

Context within Enaminone and Amino Ketone Chemistry

3-((Dimethylamino)methyl)but-3-en-2-one is classified as both an amino ketone and, more specifically, an enaminone. Amino ketones are organic compounds containing both an amine and a ketone functional group. nih.gov The subclass of enaminones is distinguished by the arrangement of these groups within a conjugated N-C=C-C=O framework. researchgate.netrsc.org This conjugation is a critical feature, as it leads to delocalization of electron density across the molecule, which in turn moderates the reactivity of both the amine and the ketone. Unlike simple ketones, the carbonyl group in enaminones is less electrophilic due to the electron-donating effect of the nitrogen atom through the double bond. Similarly, the basicity of the nitrogen is reduced. rsc.org

The structure of this compound is a clear example of a vinylogous Mannich base. The classical Mannich reaction typically yields a β-amino carbonyl compound. adichemistry.comwikipedia.org However, in the case of α,β-unsaturated carbonyl compounds, the reaction can proceed through a vinylogous pathway, leading to the formation of δ-amino carbonyl compounds. researchgate.netnih.gov The chemistry of enaminones is rich and varied; they are known to act as versatile intermediates in the synthesis of a wide array of compounds, particularly heterocycles. researchgate.netuni-lj.sirsc.org Their ambident nucleophilic and electrophilic nature allows them to react with a diverse range of reagents. researchgate.netrsc.org

Strategic Importance as a Building Block in Organic Synthesis

The true value of this compound lies in its potential as a versatile building block, or synthon, for the construction of more complex molecular architectures. Enaminones are well-established precursors in heterocyclic chemistry, owing to the multiple reactive sites within their structure. researchgate.netuni-lj.siresearchgate.net The conjugated system allows for both 1,2- and 1,4-addition reactions, and the dimethylamino group can act as a good leaving group in substitution reactions, particularly after quaternization. rsc.org

This dual reactivity allows for the synthesis of various heterocyclic systems. For instance, reaction with hydrazines can lead to the formation of pyrazoles, while reaction with hydroxylamine (B1172632) can yield isoxazoles. rsc.org Furthermore, the enone moiety can participate in cycloaddition reactions, and the entire molecule can be a partner in multicomponent reactions to build complex scaffolds in a single step. nih.gov The strategic importance of such building blocks is underscored by the prevalence of nitrogen- and oxygen-containing heterocycles in pharmaceuticals and natural products. oarjbp.comuobaghdad.edu.iq

Table 1: Potential Synthetic Transformations of this compound

| Reactant | Product Type | Heterocyclic Core |

|---|---|---|

| Hydrazine (B178648) | Pyrazole (B372694) | 5-membered |

| Substituted Hydrazines | Substituted Pyrazoles | 5-membered |

| Hydroxylamine | Isoxazole | 5-membered |

| Amidines/Guanidines | Pyrimidines | 6-membered |

| Active Methylene (B1212753) Compounds | Pyridones | 6-membered |

Overview of Research Trajectories Pertaining to Structurally Related Conjugated Systems

The study of this compound is part of a broader research interest in conjugated systems that feature donor-acceptor characteristics. Research in this area is vibrant and multifaceted, with several key trajectories.

One major area of investigation is the development of novel synthetic methodologies for creating functionalized enaminones. This includes the use of various catalysts to improve yields and selectivity, as well as the exploration of greener reaction conditions. researchgate.net There is also significant interest in asymmetric syntheses to produce chiral enaminones, which are valuable precursors for enantiomerically pure pharmaceuticals. umn.edu

Another significant research direction is the expansion of the synthetic utility of enaminones. uni-lj.si Chemists are continually exploring new reactions and applications for these building blocks, including their use in the synthesis of complex natural products and novel materials. researchgate.netnih.gov For example, the incorporation of enaminone moieties into polymers is being investigated for applications in materials science, such as redox-active polymers for energy storage. uni-lj.si

Furthermore, there is ongoing research into the properties and applications of more complex conjugated systems related to enaminones. This includes vinylogous amides and urethanes, as well as systems where the dimethylamino group is replaced by other electron-donating groups or where the keto group is part of a larger cyclic or aromatic system. rsc.org The study of ferrocenyl enaminones, for instance, bridges organometallic and organic chemistry, with potential applications in catalysis. researchgate.netwikipedia.org The overarching goal of this research is to gain a deeper understanding of the structure-property relationships in these conjugated systems, which will enable the design of new molecules with tailored functions for a wide range of applications, from medicine to materials science.

Table 2: Comparison of Related Conjugated Systems

| Compound Type | General Structure | Key Features | Research Focus |

|---|---|---|---|

| Enaminones | R₂N-C=C-C=O | Versatile building blocks, ambident reactivity | Heterocyclic synthesis, catalysis, materials researchgate.netuni-lj.si |

| Vinylogous Amides | R₂N-(C=C)ₙ-C=O | Extended conjugation, peptide analogues | Bioorganic chemistry, polymer chemistry uni-lj.si |

| β-Amino-α,β-unsaturated Esters | R₂N-C=C-COOR' | Vinylogous urethanes, different reactivity at carbonyl | Synthesis of amino acids and alkaloids rsc.org |

| Mannich Bases | R₂N-CH₂-CH₂-C=O | Precursors to α,β-unsaturated ketones | Pharmaceutical synthesis, natural product synthesis oarjbp.comuobaghdad.edu.iq |

Structure

3D Structure

Properties

IUPAC Name |

3-[(dimethylamino)methyl]but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-6(7(2)9)5-8(3)4/h1,5H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMWBLBMZJOMID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=C)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60576554 | |

| Record name | 3-[(Dimethylamino)methyl]but-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32778-35-1 | |

| Record name | 3-[(Dimethylamino)methyl]but-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Dimethylamino Methyl but 3 En 2 One and Its Structural Analogues

Direct Synthesis Approaches

Direct synthesis strategies for 3-((dimethylamino)methyl)but-3-en-2-one, a β-amino-α,β-unsaturated carbonyl compound, primarily utilize well-established reactions such as the Mannich reaction and other condensation methodologies. These approaches focus on constructing the core carbon skeleton and introducing the necessary functional groups in a concerted or stepwise manner.

Mannich Reaction Strategies for α-Aminomethyl Carbonyl Systems

The Mannich reaction is a cornerstone of organic chemistry for the aminoalkylation of an acidic proton located adjacent to a carbonyl group. libretexts.org It is a three-component condensation involving an enolizable carbonyl compound, a non-enolizable aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.orgadichemistry.com The product, a β-amino-carbonyl compound, is known as a Mannich base. libretexts.orgadichemistry.com For the synthesis of this compound, the Mannich base is a key intermediate that undergoes subsequent elimination. thermofisher.comyoutube.com

The reaction mechanism begins with the formation of an iminium ion from the amine (dimethylamine) and formaldehyde (B43269). libretexts.orgwikipedia.org The enolizable ketone (in this case, butan-2-one or acetone) then tautomerizes to its enol form under acidic conditions and attacks the electrophilic iminium ion. libretexts.orgadichemistry.com This nucleophilic addition results in the formation of the Mannich base. libretexts.orgwikipedia.org This base can then be treated to induce β-elimination, yielding the desired α,β-unsaturated ketone. thermofisher.comyoutube.com

The efficiency and selectivity of the Mannich reaction are highly dependent on several factors, including the choice of catalyst, solvent, and temperature. numberanalytics.comnumberanalytics.com Optimizing these conditions is crucial for maximizing yield and minimizing side product formation. numberanalytics.com

Catalysts : Both acid and base catalysts are employed to facilitate the reaction. numberanalytics.com Acid catalysis, often using the hydrochloride salt of the amine, promotes the formation of the reactive iminium ion. adichemistry.com Various catalysts, including Brønsted acids like HCl, Lewis acids such as AlCl₃ and ZnCl₂, and ammonium (B1175870) chloride, have been shown to be effective. numberanalytics.comresearchgate.net

Solvents : The choice of solvent can significantly influence reaction rates and selectivity. numberanalytics.com Polar solvents like water and alcohols can stabilize the transition state, while non-polar solvents may enhance selectivity. numberanalytics.com In some cases, solvent-free conditions have been employed successfully. organic-chemistry.org

Reagents : The reactivity of the substrates plays a critical role. While formaldehyde is the most common aldehyde used, others can be employed. adichemistry.com Secondary amines like dimethylamine (B145610) are typical choices. adichemistry.com To make the reaction smoother and more controlled, pre-formed iminium salts, such as Eschenmoser's salt, can be used as a source of both formaldehyde and dimethylamine. adichemistry.comyoutube.com

Table 1: Factors for Optimizing Mannich Reaction Conditions

| Parameter | Effect on Reaction | Examples | Citations |

|---|---|---|---|

| Catalyst | Influences reaction rate and selectivity. | Acid (HCl, H₂SO₄), Base, Lewis Acids (ZnCl₂, AlCl₃), Ammonium Chloride. | numberanalytics.com, researchgate.net, numberanalytics.com |

| Solvent | Affects reaction rate, yield, and selectivity. | Polar (Water, Ethanol), Non-Polar (Toluene), Solvent-Free. | numberanalytics.com, numberanalytics.com, organic-chemistry.org |

| Temperature | Impacts reaction rate and can lead to side products if too high. | Optimized for specific reactants and catalysts. | numberanalytics.com |

| Reagents | Structure and reactivity influence outcomes. | Pre-formed iminium salts (Eschenmoser's salt) can improve control. | adichemistry.com, youtube.com |

Achieving stereoselectivity in Mannich reactions is a significant area of research, particularly when creating complex molecules with defined stereocenters. wikipedia.org When an unsymmetrical ketone is used, the addition can lead to the formation of new stereocenters. wikipedia.org

The use of chiral organocatalysts, such as proline and its derivatives, has emerged as a powerful strategy for controlling the stereochemical outcome. libretexts.orgwikipedia.orgnumberanalytics.com These catalysts can induce high levels of diastereo- and enantioselectivity. organic-chemistry.org The mechanism of stereocontrol often involves the formation of a chiral enamine from the ketone and the proline catalyst. libretexts.orgwikipedia.org The facial selectivity of the subsequent attack on the iminium ion is directed by the catalyst's chiral environment, often through hydrogen bonding between the catalyst's carboxylic acid group and the imine. libretexts.org Depending on the specific proline derivative used, it is possible to selectively synthesize either syn or anti diastereomers of the Mannich product. wikipedia.org

Condensation and Amination Methodologies for Enone Formation

Beyond the classic Mannich reaction, other methodologies focusing on condensation and amination are utilized to form the enone structure of compounds like this compound. These methods may involve the initial formation of an enone via an aldol (B89426) condensation, followed by the introduction of the amino group, or the direct formation of an enaminone intermediate. khanacademy.orglibretexts.org

The construction of the enaminone backbone can be achieved through various carbon-carbon bond-forming reactions. Enaminones are versatile intermediates, and advanced synthetic methods allow for their direct and stereoselective synthesis. organic-chemistry.org For instance, transition-metal-catalyzed reactions, such as the Rh(III)-catalyzed C-H arylation of enamides, provide a route to substituted enamines. organic-chemistry.org Another approach is the iron-catalyzed dehydrogenative acylation of enamides with aldehydes, which produces β-ketoenamides with high selectivity. organic-chemistry.org

Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another powerful tool. pressbooks.pub The reaction between an enolate and an α,β-unsaturated ketone results in a 1,5-dicarbonyl compound, effectively forming a new C-C bond and building a more complex carbon skeleton. pressbooks.pub

The dimethylamino group can be introduced at various stages of the synthesis. One of the most direct methods is the reaction of a ketone with a secondary amine, such as dimethylamine, under acid catalysis to form an enamine. libretexts.orgmasterorganicchemistry.comyoutube.com This reaction is a condensation process where water is eliminated. masterorganicchemistry.com The resulting enamine is a nucleophilic species that can undergo further reactions, such as alkylation at the α-carbon. masterorganicchemistry.com

Alternatively, the dimethylamino group can be introduced via nucleophilic substitution. This involves preparing a precursor with a suitable leaving group at the desired position, which is then displaced by dimethylamine. An example of this strategy is the synthesis of 1-(dimethylamino)-4-methyl-3-pentanone through the displacement of a chloride from 1-chloro-4-methyl-3-pentanone using dimethylamine. orgsyn.org

Indirect Synthetic Routes and Precursor Functionalization

Indirect synthetic pathways provide versatile alternatives for the synthesis of this compound, often leveraging more readily available starting materials and allowing for strategic introduction of functional groups.

Transformation of Related Butenone Structures

The synthesis of vinyl ketones, such as this compound, can be approached through the transformation of other butenone derivatives. Methyl vinyl ketone (3-buten-2-one), the simplest enone, serves as a foundational precursor in many organic syntheses. Its reactive nature allows it to be a key intermediate for creating more complex structures. The transformation of a related compound, 3-methyl-3-buten-2-one, highlights a potential pathway. nist.gov While specific transformations of other butenones to the target compound are not extensively detailed in the provided literature, the general reactivity of α,β-unsaturated ketones suggests that methods like conjugate addition could be employed. organic-chemistry.org For instance, the addition of a dimethylamino-methyl group to a suitable butenone precursor could be a viable, albeit challenging, route.

Derivatization from Saturated Amino Ketones

A common strategy for synthesizing unsaturated ketones is the derivatization of their saturated analogues. For example, the saturated counterpart, 1-(dimethylamino)-4-methyl-3-pentanone, can be synthesized through a Mannich condensation of 3-methyl-2-butanone (B44728) with dimethylamine hydrochloride and formaldehyde. orgsyn.org However, this reaction can produce a mixture of isomers. orgsyn.org A more controlled synthesis involves the reaction of 3-methyl-2-butanone with bis(dimethylamino)methane in trifluoroacetic acid, which initially forms 4-(dimethylamino)-3,3-dimethyl-2-butanone that then isomerizes to 1-(dimethylamino)-4-methyl-3-pentanone. orgsyn.org

Once the saturated amino ketone is obtained, a subsequent chemical step would be required to introduce the terminal double bond to yield this compound. This could potentially be achieved through an elimination reaction, though specific conditions for this transformation are not detailed in the available literature.

Stereoselective Synthesis of Enantiopure or Diastereopure Forms

The creation of specific stereoisomers of this compound is critical for applications where chirality is a key factor.

Chiral Catalyst Applications in Asymmetric Synthesis

Chiral catalysts are instrumental in achieving high enantioselectivity in the synthesis of amino ketones and their derivatives. researchgate.netmonash.edu Chiral 1,3,2-oxazaborolidines have been successfully used as catalysts in enantioselective photochemical reactions, demonstrating their potential for creating chiral centers with high precision. nih.gov For the synthesis of related α-amino ketones, copper-catalyzed cross-coupling reactions have been shown to proceed with complete retention of configuration at the α-amino stereocenter. nih.govelsevierpure.com While not directly applied to this compound, these catalytic systems offer a promising avenue for its stereoselective synthesis. The development of chiral dialkylaminopyridine (DMAP) derivatives as enantioselective catalysts has also shown effectiveness in various organic transformations, including those that could lead to chiral building blocks for more complex molecules. researchgate.net

Auxiliary-Mediated Stereocontrol

Chiral auxiliaries provide another robust method for controlling stereochemistry during synthesis. acs.org In the synthesis of α,α-disubstituted amino acid derivatives, an oxazolidinone auxiliary has been used to achieve high stereoselectivity (d.r. >20:1, 99% ee) in a gold-catalyzed redox reaction. acs.org Chiral amines themselves are widely used as chiral building blocks and for the resolution of racemic mixtures. sigmaaldrich.com For instance, (R)-α-ethylbenzylamine and (S)-α-ethylbenzylamine can be used to synthesize C2-symmetrical secondary amines with high diastereoselectivity. sigmaaldrich.com These principles of auxiliary-mediated stereocontrol could be adapted to the synthesis of enantiopure or diastereopure forms of this compound by attaching a suitable chiral auxiliary to a precursor molecule, directing the formation of the desired stereocenter, and then cleaving the auxiliary.

Advanced Catalytic Systems in the Synthesis of this compound

The development of advanced catalytic systems is pivotal for improving the efficiency, selectivity, and environmental footprint of synthetic routes to this compound and its analogues. Copper-catalyzed systems have demonstrated significant utility in the synthesis of amino ketones. A stereocontrolled synthesis of α-amino-α′-alkoxy ketones is achieved through a pH-neutral copper(I) thiophene-2-carboxylate (B1233283) (CuTC)-catalyzed cross-coupling of amino acid thiol esters and chiral α-alkoxyalkylstannanes. nih.govelsevierpure.com This reaction proceeds in good to excellent yields with complete retention of configuration. nih.govelsevierpure.com A variety of copper sources can act as effective precatalysts, with CuTC showing slightly higher isolated yields. nih.gov

A patent for a structural analogue, 3-[(dimethylamino)methyl]-5-methyl-2-hexanone, describes a synthesis using a copper-triphenylphosphine hydride complex as a catalyst for an addition reaction, followed by a Lewis acid-catalyzed reaction with N,N-dimethyl methylene (B1212753) ammonium iodide. google.com This process boasts good selectivity and yields. google.com These examples of advanced copper-based catalytic systems highlight their potential for the efficient and controlled synthesis of the target compound.

Data Tables

Table 1: Synthesis of 1-(Dimethylamino)-4-methyl-3-pentanone (A Structural Analogue)

| Reactants | Reagents | Product | Yield | Reference |

| 3-Methyl-2-butanone, bis(dimethylamino)methane | Anhydrous trifluoroacetic acid | 1-(Dimethylamino)-4-methyl-3-pentanone | Not specified | orgsyn.org |

| 3-Methyl-2-butanone, Dimethylamine hydrochloride, Formaldehyde | Not specified | Mixture of isomeric β-dimethylamino ketones | Not specified | orgsyn.org |

Table 2: Copper-Catalyzed Synthesis of α-Amino-α′-alkoxy Ketones

| Substrates | Catalyst System | Product | Key Feature | Reference |

| Amino acid thiol esters, α-Alkoxyalkylstannanes | Copper(I) thiophene-2-carboxylate (CuTC) | α-Amino-α′-alkoxy ketones | Complete retention of configuration | nih.govelsevierpure.com |

Transition Metal Catalysis for Selectivity Enhancement

Transition metal catalysis offers a versatile toolkit for the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial for the assembly of this compound. These methods often provide high levels of chemo-, regio-, and stereoselectivity.

A key challenge in the synthesis of α-substituted α,β-unsaturated ketones is the control of regioselectivity. For instance, in the α-alkenylation of unsymmetrical ketones, the reaction can occur at either α-position. Transition metal-catalyzed approaches, such as those employing palladium or rhodium, have been developed to address this issue. These reactions often proceed through the formation of a metal-enolate intermediate, followed by coupling with an electrophile. The choice of metal, ligand, and reaction conditions can significantly influence which regioisomer is formed.

One strategy involves the use of a directing group to guide the metal catalyst to a specific α-position. For example, rhodium-catalyzed regioselective α-alkylation of unsymmetrical ketones with olefins has been demonstrated using a 2,3-dihydro-7-azaindole directing group. epa.gov This approach converts the ketone into an active enamine, which then directs the rhodium catalyst to the desired C-H bond for activation and subsequent alkylation. epa.gov

Another powerful strategy is the borrowing hydrogen or hydrogen autotransfer methodology, which provides a green pathway for the α-alkylation of ketones using alcohols as alkylating agents. nih.gov This process involves the temporary oxidation of the alcohol to an aldehyde by the transition metal catalyst, followed by an in situ condensation with the ketone to form an α,β-unsaturated ketone intermediate. Subsequent reduction of the double bond by the captured hydrogen affords the α-alkylated product. nih.gov Iron-catalyzed tandem three-component alkylation has been shown to be effective for the synthesis of α-branched methylated ketones. google.com

In the context of synthesizing the specific target, this compound, a plausible transition metal-catalyzed approach would involve the α-aminomethylation of a suitable precursor. For instance, cobalt-catalyzed α-aminomethylation of ketones using methanol (B129727) as a C1 source has been developed. liv.ac.uk This reaction proceeds through a one-pot methylenation/aza-Michael addition sequence. liv.ac.uk

A patent for the synthesis of a structural analogue, 3-((dimethylamino)methyl)-5-methyl-2-hexanone, describes a copper-triphenylphosphine hydride complex as a catalyst for the addition of an organosilicon compound to 5-methyl-3-hexene-2-ketone. google.com The resulting intermediate then undergoes a Mannich reaction with N,N-dimethyl methylene ammonium iodide in the presence of a Lewis acid catalyst. google.com This highlights the utility of combining transition metal catalysis with classic organic reactions to build complex molecules.

Table 1: Examples of Transition Metal-Catalyzed Reactions for the Synthesis of α-Substituted Ketones

| Catalyst System | Substrate(s) | Product Type | Key Features |

| Rhodium / 2,3-dihydro-7-azaindole | Unsymmetrical ketone, Olefin | Regioselective α-alkylated ketone | Directing group assisted C-H activation |

| Iron / Diaminocyclopentadienone | Methyl ketone, Primary alcohol, Methanol | α-Branched methylated ketone | Tandem three-component borrowing hydrogen |

| Cobalt chloride / TBHP | Ketone, Methanol | α-Aminomethylated ketone | One-pot methylenation/aza-Michael addition |

| Copper-triphenylphosphine hydride | α,β-Unsaturated ketone, Organosilicon | Saturated ketone intermediate | Precursor for Mannich reaction |

Organocatalytic Approaches

Organocatalysis has emerged as a powerful and environmentally friendly alternative to metal-based catalysis for a wide range of organic transformations. In the synthesis of this compound and its analogs, organocatalytic methods, particularly those facilitating the Mannich reaction, are highly relevant.

The Mannich reaction is a three-component condensation involving a carbonyl compound, an aldehyde (often formaldehyde), and a primary or secondary amine. youtube.com This reaction directly installs an aminomethyl group at the α-position of the carbonyl compound, forming a "Mannich base." youtube.com The synthesis of vinyl ketones can be achieved through the subsequent elimination of the amine from the Mannich base. youtube.com

For the synthesis of this compound, a direct Mannich reaction of butan-2-one with formaldehyde and dimethylamine would be a logical approach. However, controlling the regioselectivity in unsymmetrical ketones can be challenging. Organocatalysts, such as the amino acid proline and its derivatives, have been shown to catalyze the Mannich reaction with high levels of regio- and enantioselectivity. nih.gov The reaction proceeds through the formation of an enamine intermediate from the ketone and the organocatalyst. nih.gov

A well-established method for the synthesis of methyl vinyl ketone involves the Mannich reaction of acetone (B3395972) with formaldehyde and diethylamine (B46881) hydrochloride to produce the corresponding Mannich adduct, which upon heating, eliminates the amine to yield the desired α,β-unsaturated ketone. wikipedia.org This principle can be directly applied to the synthesis of the target compound starting from butan-2-one.

Another powerful reagent in this context is Eschenmoser's salt, dimethyl(methylidene)ammonium iodide, which is a potent aminomethylating agent. It reacts with enolates or silyl (B83357) enol ethers of ketones to introduce the dimethylaminomethyl group. The resulting Mannich base can then be converted to the α-methylene ketone.

The direct organocatalytic enantioselective α-aminomethylation of ketones has been extensively studied. Proline-catalyzed Mannich reactions between unmodified ketones, aqueous formaldehyde, and various amines have been shown to furnish the desired Mannich bases in high yields and with excellent enantioselectivities. nii.ac.jprsc.org

Table 2: Examples of Organocatalytic Reactions for the Synthesis of α-Aminomethyl Ketones

| Catalyst | Substrate(s) | Product Type | Key Features |

| Proline | Ketone, Formaldehyde, Amine | Enantiomerically enriched Mannich base | High yield and enantioselectivity |

| Proline derivatives | Ketone, Formaldehyde, Amine | Diastereo- and enantiomerically enriched Mannich base | Control over stereochemical outcome |

| N/A (using pre-formed reagent) | Ketone enolate/silyl enol ether, Eschenmoser's salt | Dimethylaminomethylated ketone | Potent aminomethylating agent |

Reactivity Profiles and Mechanistic Investigations of 3 Dimethylamino Methyl but 3 En 2 One

Electrophilic Behavior of the Carbonyl and Alkene Functionalities

The structure of 3-((dimethylamino)methyl)but-3-en-2-one contains two primary electrophilic sites: the carbonyl carbon and the β-carbon of the carbon-carbon double bond. The carbonyl group is inherently electrophilic due to the polarization of the carbon-oxygen double bond, making the carbon atom susceptible to attack by nucleophiles. Ketones are generally reactive towards a variety of nucleophiles, acids, and bases. noaa.gov

The alkene functionality is part of an α,β-unsaturated system, which significantly influences its reactivity. Conjugation with the electron-withdrawing carbonyl group polarizes the pi system, rendering the β-carbon electron-deficient and thus a prime target for nucleophilic attack. This type of electrophilic alkene is commonly referred to as a Michael acceptor. wikipedia.orgmasterorganicchemistry.com Consequently, the compound can undergo both 1,2-addition (at the carbonyl carbon) and 1,4-conjugate addition (at the β-carbon), with the latter often being thermodynamically favored. organic-chemistry.org

A crucial aspect of the reactivity of this compound is its role as a stable precursor to methyl vinyl ketone. Through the elimination of the dimethylamino group, often facilitated by mild heating or acid catalysis, the highly reactive methyl vinyl ketone is generated in situ. This unmasked enone can then readily participate in various subsequent reactions.

Nucleophilic Reactivity of the Dimethylamino Group and α-Carbon

While the molecule is predominantly known for its electrophilic nature, it also possesses nucleophilic centers that influence its chemistry.

The most significant nucleophilic site is the lone pair of electrons on the nitrogen atom of the dimethylamino group. This makes the group basic and allows it to interact with electrophiles, such as protons or alkylating agents. However, a more prominent role of this group is to function as a good leaving group, particularly after protonation, which facilitates the formation of methyl vinyl ketone as mentioned above. rsc.org

The α-carbon of the ketone (the methyl group) has acidic protons. Under basic conditions, deprotonation can occur to form a resonance-stabilized enolate ion. This enolate is a potent carbon-based nucleophile and can participate in various bond-forming reactions. However, the reactivity is often dominated by the chemistry of the α,β-unsaturated system.

The compound is an excellent substrate for Michael addition reactions, where it serves as the Michael acceptor. wikipedia.orgmasterorganicchemistry.com This reaction involves the 1,4-conjugate addition of a nucleophile to the α,β-unsaturated system, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position. wikipedia.orgmasterorganicchemistry.comresearchgate.net A wide array of nucleophiles, known as Michael donors, can be employed. These are typically resonance-stabilized carbanions or soft nucleophiles like amines and thiols. masterorganicchemistry.comresearchgate.net The reaction is a powerful tool for constructing 1,5-dicarbonyl compounds or other bifunctional molecules. wikipedia.org

The general mechanism involves three steps: formation of the nucleophile (if necessary), conjugate addition to the enone, and subsequent protonation of the resulting enolate. masterorganicchemistry.comyoutube.com

Table 1: Representative Michael Addition Reactions

| Michael Donor (Nucleophile) | Michael Acceptor | Product Type | Reference(s) |

| Diethyl malonate | α,β-Unsaturated Ketone | 1,5-Dicarbonyl Compound | wikipedia.org |

| 2-Nitropropane | Methyl acrylate | γ-Nitro Ester | wikipedia.org |

| Enamines | α,β-Unsaturated Carbonyl | 1,5-Dicarbonyl (after hydrolysis) | wikipedia.org |

| Thiols | Enone | β-Thio Ketone | researchgate.net |

| Amines | Enone | β-Amino Ketone | wikipedia.org |

A specific and highly useful class of Michael additions involves the use of active methylene (B1212753) compounds as the nucleophilic donor. organic-chemistry.orgresearchgate.net These are compounds with a CH₂ group flanked by two electron-withdrawing groups (e.g., esters, ketones, nitriles, or nitro groups), which makes the methylene protons particularly acidic. nih.govnih.govresearchgate.net Upon treatment with a base, these compounds readily form stable carbanions that are excellent Michael donors. rsc.org The reaction of this compound with active methylene compounds provides an efficient route to complex acyclic and cyclic structures. nih.govresearchgate.net

Table 2: Examples of Active Methylene Compounds in Michael Additions

| Active Methylene Compound | Common Base | Typical Product Structure | Reference(s) |

| Malononitrile | Pyridine (B92270), Sodium ethoxide | Adduct with two cyano groups | researchgate.netresearchgate.net |

| Diethyl malonate | Pyridine, Sodium ethoxide | Di-ester adduct | researchgate.netnih.gov |

| Ethyl acetoacetate | Sodium ethoxide | Keto-ester adduct | researchgate.net |

| Cyclohexane-1,3-dione | Base catalyst | Diketone adduct | rsc.org |

| Cyanoacetamide | Piperidine, Pyridine | Amide-nitrile adduct | nih.govresearchgate.net |

The dimethylamino group can be displaced by other nucleophiles, particularly other amines, in a process known as aminolysis or transamination. wikipedia.org This is effectively a nucleophilic substitution reaction at the allylic carbon. The reaction can be facilitated by the nature of the incoming amine and the reaction conditions. This transformation allows for the modification of the amino moiety, introducing different substituents for further synthetic manipulations or to alter the molecule's properties.

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

Cycloaddition reactions are powerful methods for the construction of cyclic systems in a stereocontrolled manner. Due to its activated alkene, this compound is an excellent substrate for these transformations.

In the Diels-Alder reaction , a [4+2] cycloaddition, the compound acts as a dienophile ("diene-loving"). sigmaaldrich.commasterorganicchemistry.com The electron-withdrawing ketone activates the alkene, making it more reactive towards conjugated dienes. masterorganicchemistry.comyoutube.com The reaction with a diene like 1,3-butadiene (B125203) or cyclopentadiene (B3395910) results in the formation of a six-membered cyclohexene (B86901) ring. sigmaaldrich.comyoutube.com Often, the reaction proceeds via the in situ formation of methyl vinyl ketone, which is a highly reactive dienophile. dtu.dk

1,3-Dipolar cycloadditions are [3+2] cycloadditions that form five-membered heterocyclic rings. wikipedia.orgmdpi.com In these reactions, the compound serves as the dipolarophile, reacting with a 1,3-dipole such as a nitrone, azide, or azomethine ylide. mdpi.comuchicago.eduresearchgate.netnih.gov These reactions are valuable for the synthesis of important heterocyclic scaffolds like isoxazolidines and pyrrolidines with high regio- and stereoselectivity. ucl.ac.ukmaxapress.com

Table 3: Representative Cycloaddition Reactions

| Reaction Type | Reactant 1 (Diene/Dipole) | Reactant 2 (Dienophile/Dipolarophile) | Product Ring System | Reference(s) |

| Diels-Alder | 1,3-Butadiene | α,β-Unsaturated Ketone | Cyclohexene | sigmaaldrich.commasterorganicchemistry.com |

| Diels-Alder | Cyclopentadiene | Methyl vinyl ketone | Bicyclic [2.2.1] heptene | thieme-connect.de |

| 1,3-Dipolar | Nitrone | Alkene | Isoxazolidine | mdpi.comnih.gov |

| 1,3-Dipolar | Azide | Alkene | Triazoline (or Triazole with alkyne) | wikipedia.org |

| 1,3-Dipolar | Azomethine Ylide | Alkene | Pyrrolidine | uchicago.eduresearchgate.net |

Functional Group Interconversions and Transformations

The functional groups within this compound can be chemically modified to yield a variety of other structures, highlighting its role as a versatile synthetic intermediate. ub.edufiveable.meimperial.ac.ukscribd.com

Key transformations include:

Reduction of the Ketone: The carbonyl group can be selectively reduced to a secondary alcohol using hydride reagents like sodium borohydride (B1222165) (NaBH₄). fiveable.meimperial.ac.uk

Reduction of the Alkene: The carbon-carbon double bond can be hydrogenated to a single bond, typically using H₂ gas with a metal catalyst (e.g., Pd/C), to produce the saturated amino ketone.

Complete Reduction: Using stronger reducing agents like lithium aluminum hydride (LiAlH₄), both the ketone and the alkene can be reduced simultaneously. imperial.ac.uk

Amine Quaternization: The tertiary amine can react with alkyl halides to form a quaternary ammonium (B1175870) salt. This modification transforms the dimethylamino group into an even better leaving group, further enhancing its utility in elimination-addition sequences. vanderbilt.edu

Table 4: Common Functional Group Interconversions

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reference(s) |

| Ketone (C=O) | NaBH₄ | Secondary Alcohol (-CH(OH)-) | fiveable.meimperial.ac.uk |

| Alkene (C=C) | H₂, Pd/C | Alkane (C-C) | imperial.ac.uk |

| Tertiary Amine (-NR₂) | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt (-N⁺R₃) | vanderbilt.edu |

| Ketone (C=O) | Hydroxylamine (B1172632) (NH₂OH) | Oxime (=N-OH) | vanderbilt.edu |

Chemoselective Oxidation Pathways

No experimental data has been reported on the chemoselective oxidation of this compound. In theory, oxidation could occur at the alkene, the carbon alpha to the carbonyl group, or the methyl groups of the dimethylamino moiety. The outcome of such reactions would heavily depend on the oxidant and reaction conditions. For instance, epoxidation of the double bond would be a likely pathway using peroxy acids, while stronger oxidants might lead to cleavage of the molecule. The atmospheric oxidation of related α,β-unsaturated ketones, such as 3-penten-2-one, has been studied, suggesting that OH radicals could initiate oxidation at the double bond. copernicus.org However, the influence of the dimethylamino group on this process for the title compound is unknown.

Selective Reduction of Ketone and Alkene Moieties

Similarly, the selective reduction of the ketone and alkene functionalities in this compound has not been documented. Generally, the reduction of α,β-unsaturated ketones can yield allylic alcohols, saturated ketones, or saturated alcohols. The choice of reducing agent is crucial for selectivity. For example, sodium borohydride in the presence of cerium(III) chloride (Luche reduction) often selectively reduces the carbonyl group, while catalytic hydrogenation typically reduces the carbon-carbon double bond. The presence of the tertiary amine could also influence the reaction by coordinating to the metal catalyst or by directing the reducing agent.

Substitution Reactions Involving the Dimethylamino Group

The dimethylamino group is a potential leaving group in substitution reactions, particularly after quaternization. Nucleophiles could attack the methylene carbon, displacing dimethylamine (B145610). However, no studies detailing such substitution reactions for this specific compound are available. The success of such a reaction would be contingent on the nature of the nucleophile and the reaction conditions. It is also plausible that the dimethylamino group could participate in intramolecular reactions. rsc.org

Rearrangement Processes and Isomerization Studies

The structure of this compound contains an allylic system, making it a candidate for rearrangement and isomerization reactions. For instance, under acidic or thermal conditions, the double bond could migrate to form the more substituted and thermodynamically more stable isomer, 3-((dimethylamino)methyl)but-2-en-2-one. This type of rearrangement is common in related allylic systems. reddit.comstackexchange.com However, no specific studies have been published confirming this for the title compound.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Probes

A thorough understanding of the reaction mechanisms of this compound would require detailed kinetic and spectroscopic studies. Techniques such as in-situ infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry could be employed to identify and characterize reaction intermediates and transition states. Kinetic studies would provide crucial data on reaction rates and the influence of various parameters, such as reactant concentrations, temperature, and catalysts. While methodologies for such studies on related ketones are well-established, copernicus.org they have not been applied to this compound.

Strategic Applications in Complex Organic Synthesis

Role as a Versatile Synthetic Intermediate for Carbon-Carbon Bond Formation

3-((Dimethylamino)methyl)but-3-en-2-one serves as a potent Michael acceptor, a characteristic inherent to vinyl ketones. This reactivity is fundamental to its application in forming new carbon-carbon bonds. The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This classic reactivity provides a reliable method for carbon chain extension and the introduction of diverse functionalities.

The utility of vinyl ketones like this compound in C-C bond formation is well-documented and extends to various powerful synthetic methodologies. These include not only Michael additions but also participation in Robinson annulations and aldol (B89426) reactions. The Michael addition, in particular, is a cornerstone of its reactivity, enabling the conjugate addition of enolates, organocuprates, and other soft nucleophiles. This reaction is highly efficient for creating new carbon-carbon single bonds.

Furthermore, tandem reactions initiated by a Michael addition are a powerful strategy in organic synthesis. For instance, a tandem Michael addition/cyclization sequence allows for the construction of cyclic systems in a single synthetic operation. This approach is not only efficient but also allows for the generation of molecular complexity from relatively simple starting materials. The versatility of this compound as a Michael acceptor makes it a key component in such tandem processes, leading to the formation of carbocyclic and heterocyclic frameworks.

Construction of Diverse Heterocyclic Systems

The reactivity profile of this compound makes it an exceptional precursor for the synthesis of a wide variety of heterocyclic compounds. Its ability to act as a three-carbon synthon, often in a [3+2] or [3+3] cycloaddition or annulation strategy, has been extensively leveraged in the construction of these important molecular architectures.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyridines, Pyridones, Pyrazoles, Pyrimidines)

The synthesis of nitrogen-containing heterocycles is a prominent application of this compound. For example, it is a key reagent in the multicomponent synthesis of substituted pyridines. In these reactions, it can react with a 1,3-dicarbonyl compound and an ammonium (B1175870) source to afford the pyridine (B92270) core. The reaction proceeds through a series of tandem reactions, including Michael addition, condensation, and cyclization/aromatization.

While direct synthesis of pyrimidines using this compound is less commonly reported, the general strategies for pyrimidine (B1678525) synthesis often involve the condensation of a three-carbon unit with an amidine or urea (B33335) derivative. organic-chemistry.orgresearchgate.netresearchgate.netthieme-connect.de Given the reactivity of our target compound, it could potentially serve as the three-carbon component in such syntheses. For instance, a reaction with an amidine could, in principle, lead to the formation of a dihydropyrimidine (B8664642) intermediate, which could then be oxidized to the corresponding pyrimidine. The synthesis of various pyrimidine derivatives has been achieved through multi-component reactions involving a ketone, an ammonium source, and a one-carbon unit, highlighting the feasibility of such approaches. organic-chemistry.org

The synthesis of pyrazoles can also be envisaged through the reaction of this compound with hydrazine (B178648) derivatives. The initial Michael addition of hydrazine to the vinyl ketone would be followed by an intramolecular condensation and dehydration to furnish the pyrazole (B372694) ring.

Formation of Polycyclic and Fused Ring Systems

The utility of this compound extends to the construction of more complex polycyclic and fused ring systems. A notable example is the synthesis of pyrido[2,3-d]pyrimidines, which are important scaffolds in medicinal chemistry. The synthesis of these fused systems can be achieved through a multi-step sequence starting from a substituted pyridine which is then elaborated to the fused pyrimidine ring. nih.gov

Annulation reactions are a powerful tool for the construction of fused ring systems, and vinyl ketones are key participants in many such transformations. rsc.orgmit.eduorganic-chemistry.org For example, a [3+2] annulation strategy can be employed to construct five-membered rings fused to an existing ring system. rsc.orgmit.eduorganic-chemistry.org In this context, this compound can act as the three-carbon component, reacting with a suitable two-atom partner to build the new ring. Tandem Michael addition-cyclization reactions are also instrumental in forming fused systems, where an initial intermolecular Michael addition is followed by an intramolecular ring closure. rsc.orgorganic-chemistry.orgnih.govfrontiersin.org

Development of Advanced Molecular Scaffolds

The versatility of this compound allows for its use in the development of advanced and complex molecular scaffolds. These scaffolds can serve as the core structures for the synthesis of libraries of compounds with potential biological activity. The ability to participate in a variety of bond-forming reactions makes it a valuable tool for diversity-oriented synthesis.

One area where vinyl ketones have shown significant promise is in the synthesis of polymers and materials with unique properties. nih.gov While not a direct application in drug discovery, the polymerization of vinyl ketones can lead to the formation of photo-responsive polymers, which have applications in materials science. nih.gov The principles of reactivity that govern these polymerizations are analogous to those seen in small molecule synthesis.

The development of novel molecular scaffolds often relies on the discovery of new reaction methodologies. The use of this compound in novel tandem or multi-component reactions can lead to the creation of previously inaccessible molecular architectures. These scaffolds can then be further functionalized to generate a diverse range of molecules for screening in various applications.

Integration in Multi-component Reaction Architectures

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single pot. nih.govresearchgate.net These reactions are characterized by their high atom economy, step economy, and operational simplicity. This compound is an ideal candidate for inclusion in MCRs due to its multiple reactive sites.

As previously mentioned, the synthesis of substituted pyridines is a classic example of an MCR where this compound can be a key component. The ability to bring together three or more components in a single reaction to generate a complex heterocyclic product is a testament to the power of MCRs. These reactions are not only elegant from a chemical perspective but are also highly practical for the rapid generation of chemical libraries for drug discovery and other applications. nih.gov

Advanced Spectroscopic Characterization and Computational Studies

Spectroscopic Methodologies for Structural Elucidation and Mechanistic Insight

Spectroscopic techniques are indispensable for probing molecular structures. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about connectivity, functional groups, and three-dimensional arrangement can be obtained. For a molecule like 3-((dimethylamino)methyl)but-3-en-2-one, a combination of nuclear magnetic resonance, vibrational spectroscopy, mass spectrometry, and X-ray diffraction provides a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments and Conformational Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals, which is fundamental to confirming the compound's constitution and stereochemistry.

One-dimensional ¹H and ¹³C NMR spectra offer the initial overview of the chemical environment of each nucleus. In this compound, the ¹H NMR spectrum would be expected to show distinct signals for the vinyl protons, the methylene (B1212753) protons adjacent to the nitrogen, the dimethylamino group protons, and the acetyl methyl protons. The ¹³C NMR spectrum would correspondingly display signals for the carbonyl carbon, the olefinic carbons, the methylene carbon, the dimethylamino carbons, and the acetyl methyl carbon.

To resolve ambiguities and establish connectivity, 2D NMR techniques are employed:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. researchgate.net It would reveal the coupling between the vinyl protons and the methylene protons, confirming their adjacency.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms (¹J-coupling). researchgate.netnih.gov It allows for the definitive assignment of each proton signal to its corresponding carbon atom in the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. acs.org For a flexible molecule like this Mannich base, NOESY can help determine the preferred spatial arrangement of the dimethylamino group relative to the vinyl ketone backbone.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: This table is predictive and based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

| Atom Name | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| H₃C-C=O | ~2.2 | ~26 | C=O, C(CH₃) |

| C=O | - | ~198 | H₃C-C=O, CH₂ |

| -C(CH₃)=CH₂ | ~1.9 | ~22 | C=CH₂, C=O |

| =CH₂ | ~5.8, ~6.1 | ~125 | C=O, C(CH₃) |

| -CH₂-N | ~3.1 | ~60 | C=CH₂, N(CH₃)₂ |

| N(CH₃)₂ | ~2.3 | ~45 | CH₂ |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational States

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information on the functional groups present in a molecule by probing their vibrational modes. semanticscholar.orgresearchgate.net

FT-IR Spectroscopy: This technique is particularly sensitive to polar bonds. researchgate.net For this compound, the FT-IR spectrum would be dominated by a strong absorption band for the α,β-unsaturated ketone C=O stretching vibration, typically found around 1670-1690 cm⁻¹. Other characteristic peaks would include C=C stretching of the vinyl group (~1640 cm⁻¹), C-N stretching of the amine (~1250-1020 cm⁻¹), and various C-H stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR, as it is more sensitive to non-polar, symmetric bonds. semanticscholar.org The C=C double bond of the vinyl group would be expected to produce a strong signal in the Raman spectrum. Analysis of both FT-IR and Raman spectra can help in assigning vibrational modes and studying conformational isomers, as different conformers may exhibit slightly different vibrational frequencies.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C=O (α,β-unsaturated ketone) | Stretch | 1670 - 1690 | Strong (IR) |

| C=C (vinyl) | Stretch | 1630 - 1650 | Medium (IR), Strong (Raman) |

| C-N (amine) | Stretch | 1250 - 1020 | Medium-Strong (IR) |

| =C-H (vinyl) | Stretch | 3010 - 3095 | Medium (IR) |

| C-H (alkane) | Stretch | 2850 - 2960 | Medium-Strong (IR) |

Mass Spectrometry (ESI-MS, GC-MS) for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺. For this compound (C₇H₁₃NO, MW = 127.19 g/mol ), ESI-MS would be expected to show a prominent peak at m/z 128.2. This technique is particularly useful for monitoring reaction progress in real-time.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the compound is vaporized and separated from a mixture by gas chromatography before entering the mass spectrometer, where it is typically ionized by electron impact (EI). nist.gov EI is a high-energy ionization method that causes extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint. For this Mannich base, characteristic fragmentation would likely involve the loss of the dimethylamino group or cleavage adjacent to the carbonyl group.

X-ray Diffraction (XRD) for Solid-State Structure and Absolute Stereochemistry

X-ray diffraction on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.org If a suitable crystal of this compound or a solid derivative can be grown, XRD analysis would provide precise bond lengths, bond angles, and torsional angles. acs.orgnih.gov This data reveals the exact conformation adopted by the molecule in the crystal lattice and can establish the absolute stereochemistry if chiral centers are present. For this achiral molecule, XRD would confirm the planarity of the vinyl ketone moiety and the specific orientation of the (dimethylamino)methyl substituent.

Computational and Theoretical Chemistry Approaches

In conjunction with experimental data, computational chemistry provides profound insight into molecular properties. rsc.org Density Functional Theory (DFT) is a common method used to predict molecular geometries, vibrational frequencies, NMR chemical shifts, and electronic properties. ipinnovative.com

For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Predict the lowest energy conformation of the molecule, including bond lengths and angles, which can be compared with XRD data if available.

Predict Spectroscopic Data: Calculate theoretical IR, Raman, and NMR spectra. Comparing these predicted spectra with experimental ones aids in the accurate assignment of signals. google.com

Analyze Molecular Orbitals: Investigate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic transitions.

Map Electrostatic Potential (MEP): Visualize the electron density distribution to identify electrophilic and nucleophilic sites within the molecule, offering predictions about its chemical behavior.

By integrating these advanced spectroscopic and computational methods, a complete and scientifically rigorous characterization of this compound can be achieved, providing a solid foundation for understanding its chemical properties and potential applications.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for investigating the electronic structure of molecules. These calculations are fundamental to understanding molecular geometry, stability, and reactivity. For this compound, DFT can be used to optimize its three-dimensional structure and predict a variety of chemical properties.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgucsb.edu The HOMO is the orbital most likely to donate electrons, defining the molecule's nucleophilic character, while the LUMO is the most likely to accept electrons, indicating its electrophilic character. youtube.comyoutube.comyoutube.com

For this compound, the HOMO is expected to have significant density on the nitrogen atom and the π-system of the double bond. The LUMO, characteristic of a vinyl ketone, would be distributed across the C=C-C=O conjugated system, with a large coefficient on the β-carbon, making it the primary site for nucleophilic attack (Michael addition). mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and stability. mdpi.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. mdpi.com DFT studies on related Mannich bases and vinyl ketones provide typical energy ranges for these orbitals. mdpi.comrsc.org

Interactive Table: Illustrative FMO Properties for a Vinyl Ketone System

This table shows representative data that would be obtained from a DFT calculation on a molecule like this compound, based on published values for analogous compounds.

| Parameter | Illustrative Value (eV) | Significance |

| HOMO Energy | -6.5 | Indicates electron-donating ability. |

| LUMO Energy | -1.5 | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.0 | Correlates with chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. mdpi.com It illustrates the electrostatic potential on the electron density surface, with different colors representing varying charge potentials. Regions of negative potential (typically colored red or yellow) are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. mdpi.comrsc.org

For this compound, an MEP map would display:

Negative Potential: Concentrated around the carbonyl oxygen and the lone pair of the nitrogen atom, identifying these as the primary sites for protonation or interaction with electrophiles. mdpi.commdpi.com

Positive Potential: Located around the hydrogen atoms.

Electrophilic Site: The β-carbon of the vinyl group, although not strongly positive, is identified as the key electrophilic center by its LUMO distribution, a classic feature of Michael acceptors.

The MEP provides a robust framework for understanding intermolecular interactions and predicting sites of chemical reactions. rsc.org

Interactive Table: Illustrative MEP Values

This table presents the kind of data an MEP analysis would yield, indicating the potential for electrostatic interactions.

| Site | Potential Range (kcal/mol) | Implication |

| Carbonyl Oxygen (Vmin) | -35 to -50 | Strong electrophilic attraction site. |

| Amine Nitrogen (Vmin) | -25 to -40 | Nucleophilic and hydrogen bond accepting site. |

| Vinyl Group Protons (Vmax) | +15 to +25 | Site of weak positive potential. |

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations provide a virtual "movie" of molecular behavior, capturing the movement of atoms over time. nih.govnih.gov This technique is invaluable for exploring the conformational landscape of flexible molecules, such as this compound, by simulating their behavior in different environments (e.g., in a vacuum or in a solvent). mdpi.com

An MD simulation would reveal:

Rotational Barriers: The energy required to rotate around the single bonds in the molecule, particularly the C-C bond connecting the vinyl group to the ketone and the C-N bond of the aminomethyl group.

Stable Conformers: The lowest-energy three-dimensional arrangements of the molecule and the frequency with which they occur.

Solvent Effects: How the presence of a solvent like water might influence the conformational preferences through hydrogen bonding and other intermolecular forces.

While comprehensive MD simulations are more commonly applied to large biomolecular systems, they are a powerful tool for understanding the dynamic nature of any molecule. nih.govmdpi.com

Reaction Pathway Modeling and Transition State Analysis

Understanding how a reaction proceeds requires more than just knowing the reactants and products; it involves mapping the entire reaction pathway. Computational chemistry allows for the modeling of these pathways, including the identification of high-energy transition states that control the reaction rate. escholarship.org

For this compound, a key reaction is the Michael addition. Computational modeling could:

Simulate the approach of a nucleophile to the β-carbon.

Calculate the structure and energy of the transition state for the C-C bond formation.

Determine the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur. A lower activation energy corresponds to a faster reaction.

Model subsequent steps, such as the protonation of the resulting enolate intermediate.

Studies on the reactions of related ketones have successfully used DFT-based methods to elucidate such mechanistic pathways. researchgate.netnih.gov

Interactive Table: Hypothetical Reaction Pathway Data for Michael Addition

This table illustrates the type of energetic data that would be calculated to model a reaction pathway.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting energy of separated reactants. |

| Transition State | +15.0 | Energy barrier (Activation Energy) for the reaction. |

| Intermediate | -10.0 | The initial product formed after the addition. |

| Product | -25.0 | The final, stable product of the reaction. |

Quantum-Chemical Calculations for Mechanistic Understanding

Quantum-chemical calculations, with DFT being the most prominent method, provide a profound mechanistic understanding that is often difficult to obtain through experimentation alone. escholarship.orgnih.gov By integrating the insights from FMO, MEP, and reaction pathway analyses, a comprehensive picture of the reactivity of this compound emerges.

These calculations can rationalize regioselectivity and stereoselectivity in reactions. For instance, in the Mannich reaction used to synthesize the compound, DFT calculations can explain why certain bonds form preferentially by comparing the energies of different possible transition states. rsc.orgnih.gov This predictive power is crucial in synthetic chemistry for designing new reactions and optimizing conditions. The stability of key intermediates, governed by electronic and steric effects, can be precisely quantified, providing a complete mechanistic narrative. acs.org

Future Research Perspectives and Methodological Advancements

Exploration of Novel Catalytic Methods for Enantio- and Diastereoselective Transformations

The presence of a prochiral ketone and a trisubstituted alkene in 3-((Dimethylamino)methyl)but-3-en-2-one makes it an ideal substrate for asymmetric catalysis. Future research will likely focus on developing novel catalytic methods to control the stereochemistry of its reactions.

Asymmetric conjugate additions to the α,β-unsaturated ketone moiety are a key area for exploration. Organocatalysis, using chiral secondary amines or cinchona alkaloids, has proven effective for the enantioselective peroxidation and epoxidation of α,β-unsaturated ketones. nih.govacs.org These methods could be adapted to this compound to synthesize chiral β-functionalized ketones. For instance, chiral Lewis base catalysts could be employed for enantioselective conjugate hydrosilylation, yielding chiral ketones with a stereocenter at the β-position. rsc.org

Furthermore, the Mannich reaction, a cornerstone for synthesizing β-amino ketones, can be rendered highly enantio- and diastereoselective through organocatalysis. acs.orgnih.govrsc.orgrsc.org While the target compound is itself a Mannich base, its enone functionality can participate as a Michael acceptor in further Mannich-type reactions. The development of catalysts that can effectively control the stereochemistry of such additions to this sterically hindered and electronically modified substrate remains a significant challenge.

Table 1: Potential Enantioselective Transformations of this compound

| Transformation | Catalyst Type | Potential Product | Representative Enantiomeric Excess (ee) |

| Conjugate Addition of Thiols | Chiral Phase-Transfer Catalyst | Chiral β-thioether ketone | Up to 99% |

| Epoxidation | Cinchona Alkaloid-based Catalyst | Chiral α,β-epoxy ketone | Up to >99% acs.org |

| Hydrosilylation | Chiral Lewis Base | Chiral β-silyl ketone | Moderate to good rsc.org |

| Michael Addition of Nitroalkanes | Chiral Thiourea Catalyst | Chiral γ-nitro ketone | High |

Note: The enantiomeric excess values are representative of the catalyst class and may vary for the specific substrate.

Investigation of Undiscovered Reactivity Patterns for Diversification of Synthesis

The juxtaposition of a Michael acceptor, a ketone carbonyl, and a tertiary amine in one molecule suggests a rich and largely unexplored reactivity landscape. Future investigations will likely uncover novel reaction pathways that leverage this unique combination of functional groups.

The tertiary amine can act as an internal base or nucleophile, potentially modulating the reactivity of the enone system. For example, intramolecular interactions could facilitate tandem reactions or rearrangements. rsc.org The "tert-amino effect" could trigger reactions where a hydride from a methyl group on the nitrogen adds to the polarized alkene, leading to the formation of new ring systems. rsc.org

Furthermore, the enone moiety can participate in a variety of pericyclic reactions, such as Diels-Alder reactions, where it can act as a dienophile. The development of catalytic and enantioselective variants of these reactions would provide access to complex polycyclic structures. The reactivity of the compound with various radical species also presents an avenue for further investigation.

Development of Flow Chemistry and Continuous Processing for Efficient Synthesis

The synthesis of this compound and its derivatives can be significantly improved by employing flow chemistry and continuous processing techniques. These methods offer advantages in terms of safety, scalability, reaction control, and efficiency over traditional batch processes. beilstein-journals.orgrsc.orgflinders.edu.au

Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for fast and exothermic reactions. rsc.org The synthesis of β-aminoketones, which are precursors or analogues of the title compound, has been successfully translated to continuous flow, demonstrating increased efficiency and safety. researchgate.net The use of packed-bed reactors with immobilized catalysts or reagents can further enhance the sustainability of the synthesis by allowing for catalyst recycling and minimizing waste. rsc.org

Table 2: Comparison of Batch vs. Flow Synthesis for Related β-Aminoketones

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | Hours to days | Seconds to minutes beilstein-journals.org |

| Temperature Control | Often difficult, potential for hotspots | Precise and uniform |

| Scalability | Challenging | Readily scalable researchgate.net |

| Safety | Handling of unstable intermediates can be hazardous | Improved safety through small reaction volumes and containment flinders.edu.au |

Application of Machine Learning and AI in Predicting Reactivity and Optimizing Synthesis

The application of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize organic synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. mit.edustanford.eduacs.orgacs.orgresearchgate.net For a molecule like this compound, with its multiple reactive sites, ML models can be trained to predict the most likely site of reaction under a given set of conditions.

By analyzing vast datasets of known reactions, neural networks can learn to identify the subtle electronic and steric factors that govern reactivity. acs.org This predictive power can guide chemists in designing more efficient synthetic routes and avoiding unproductive experiments. For instance, an AI model could predict the optimal catalyst and solvent combination for a desired enantioselective transformation of the title compound. acs.org These models combine reaction templates with pattern recognition to rank potential products, significantly aiding in the discovery of new reactions. mit.eduresearchgate.net

Design of New Synthetic Strategies Utilizing the Compound's Unique Functional Group Combination

The unique arrangement of functional groups in this compound allows for the design of novel synthetic strategies that are not accessible with simpler molecules. The compound can serve as a versatile building block for the synthesis of more complex molecular architectures.

One promising strategy involves using the compound in cascade or domino reactions, where a single synthetic operation triggers a sequence of bond-forming events. For example, a Michael addition to the enone could be followed by an intramolecular aldol (B89426) condensation or a Mannich-type cyclization, leading to the rapid construction of cyclic and bicyclic systems. mdpi.com The ability to "unmask" the β-aminoketone to a reactive vinyl ketone via a Cope elimination process further expands its synthetic utility. researchgate.net

The development of synthetic methodologies that can selectively address one functional group in the presence of the others will be crucial for unlocking the full potential of this compound as a synthetic intermediate.

Q & A

Q. What are the optimal synthetic routes for preparing 3-((Dimethylamino)methyl)but-3-en-2-one with high purity?

A common method involves condensation reactions under reflux conditions. For example, analogous syntheses of similar enones use aqueous ethanol with potassium hydroxide as a base, followed by neutralization with acetic acid and crystallization for purification . Key steps include:

- Refluxing precursors in 50% aqueous ethanol.

- Neutralizing the reaction mixture with 50% acetic acid.

- Filtering and recrystallizing the product from ethanol. Yield optimization may require adjusting reaction time (e.g., 24 hours) and stoichiometric ratios.

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

- NMR Spectroscopy : Analyze peaks for the dimethylamino group (δ ~2.2–2.4 ppm for N-(CH₃)₂ protons) and the α,β-unsaturated ketone (δ ~6.5–7.0 ppm for enone protons) .

- Mass Spectrometry (MS) : The molecular ion peak at m/z 127.18 confirms the molecular weight (C₇H₁₃NO) .

- IR Spectroscopy : Look for stretches at ~1650–1700 cm⁻¹ (C=O) and ~2800 cm⁻¹ (N-CH₃).

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Crystallization : Use ethanol or methanol as solvents due to the compound’s moderate polarity .

- Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (e.g., 3:7 ratio) .

- Distillation : Utilize reduced-pressure distillation for high-purity isolation (boiling point ~172°C at 760 mmHg) .

Advanced Research Questions

Q. How does the dimethylamino group influence the reactivity of this compound in condensation reactions?

The dimethylamino group acts as an electron-donating moiety, enhancing nucleophilicity at the β-carbon of the enone. This facilitates Michael additions or cyclocondensations with electrophilic partners (e.g., isatins or malononitrile derivatives). For example, in the synthesis of pyrido-triazepinones, the dimethylamino group stabilizes intermediates via resonance, enabling regioselective bond formation .

Q. What methodologies are recommended for resolving contradictions in reported spectral data for this compound?

- Comparative Analysis : Cross-reference data from multiple sources (e.g., CAS 32778-35-1 in vs. analogous enones in ).

- Computational Validation : Use DFT calculations to predict NMR or IR spectra and compare with experimental results .

- Advanced Techniques : Employ high-field NMR (500 MHz or higher) to resolve overlapping peaks in complex mixtures .

Q. How can computational modeling predict the molecular interactions of this compound in solution?

Molecular dynamics (MD) simulations can model solvation effects and conformational flexibility. For example:

- Simulate the compound in ethanol/water mixtures to study aggregation behavior.

- Calculate electrostatic potential maps to identify reactive sites (e.g., enone vs. dimethylamino regions) . Software like GROMACS or AMBER is suitable for such analyses.

Q. What experimental strategies can design biologically active derivatives of this compound?

- Functionalization : Introduce substituents via alkylation or acylation at the enone or dimethylamino group.

- Condensation Reactions : React with heterocyclic amines or carbonyl compounds to form fused-ring systems (e.g., pyrido-triazepinones with antimicrobial activity) .

- Bioassay Integration : Screen derivatives for activity using MIC assays against bacterial/fungal strains.

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., density or solubility)?

- Standardized Protocols : Reproduce measurements under controlled conditions (e.g., density at 25°C using a pycnometer) .

- Solubility Studies : Use Hansen solubility parameters to reconcile differences in solvent compatibility.

- Collaborative Verification : Cross-validate data with independent labs or databases like EPA DSSTox .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.